molecular formula C72H48N6 B8232830 2-[4-[3-[3,5-bis[3,5-bis[4-(cyanomethyl)phenyl]phenyl]phenyl]-5-[4-(cyanomethyl)phenyl]phenyl]phenyl]acetonitrile

2-[4-[3-[3,5-bis[3,5-bis[4-(cyanomethyl)phenyl]phenyl]phenyl]-5-[4-(cyanomethyl)phenyl]phenyl]phenyl]acetonitrile

Cat. No.: B8232830
M. Wt: 997.2 g/mol
InChI Key: PSLJCPCUMLOVKP-UHFFFAOYSA-N
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Description

This compound is a highly branched aromatic acetonitrile derivative characterized by a central phenyl core substituted with multiple cyanomethylphenyl groups. Its structure features a dendritic arrangement of aromatic rings, each terminating in a cyanomethyl (-CH₂CN) functional group.

Properties

IUPAC Name

2-[4-[3-[3,5-bis[3,5-bis[4-(cyanomethyl)phenyl]phenyl]phenyl]-5-[4-(cyanomethyl)phenyl]phenyl]phenyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C72H48N6/c73-31-25-49-1-13-55(14-2-49)61-37-62(56-15-3-50(4-16-56)26-32-74)41-67(40-61)70-46-71(68-42-63(57-17-5-51(6-18-57)27-33-75)38-64(43-68)58-19-7-52(8-20-58)28-34-76)48-72(47-70)69-44-65(59-21-9-53(10-22-59)29-35-77)39-66(45-69)60-23-11-54(12-24-60)30-36-78/h1-24,37-48H,25-30H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSLJCPCUMLOVKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)C2=CC(=CC(=C2)C3=CC(=CC(=C3)C4=CC(=CC(=C4)C5=CC=C(C=C5)CC#N)C6=CC=C(C=C6)CC#N)C7=CC(=CC(=C7)C8=CC=C(C=C8)CC#N)C9=CC=C(C=C9)CC#N)C1=CC=C(C=C1)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H48N6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

997.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Alkylation

The triphenylbenzene backbone is synthesized via Friedel-Crafts alkylation using acetophenone derivatives. A representative method involves:

  • Reactants : Acetophenone (1 mmol), potassium hydroxide (1 mmol), and 18-crown-6 (1 mmol) in 1,4-dioxane.

  • Conditions : 130°C for 12 hours under nitrogen.

  • Yield : Up to 90% for 1,3,5-triphenylbenzene derivatives.

This method leverages base-catalyzed cyclotrimerization, where acetophenone undergoes self-condensation to form the aromatic core. Polar aprotic solvents like 1,4-dioxane enhance reaction efficiency by stabilizing intermediates.

Cyanomethyl Group Introduction

Bromination-Cyanation Sequence

Cyanomethyl substituents are introduced via bromination followed by nucleophilic substitution:

  • Bromination :

    • Reagents : N-Bromosuccinimide (NBS) with trifluoromethanesulfonic acid in acetonitrile.

    • Conditions : 0–25°C for 4–6 hours.

    • Outcome : Selective bromination at para positions of phenyl rings.

  • Cyanation :

    • Reagents : Sodium cyanide (NaCN) or potassium cyanide (KCN) in dimethyl sulfoxide (DMSO).

    • Conditions : 80–100°C for 8–12 hours.

    • Yield : 70–85% for cyanomethylated intermediates.

This two-step approach minimizes side reactions and ensures regioselectivity, critical for maintaining structural fidelity.

Coupling Strategies for Branched Architecture

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling links pre-functionalized phenylboronic acids to the core:

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) (2 mol%).

  • Ligands : Bidentate phosphines (e.g., Xantphos) improve stability and selectivity.

  • Solvent : Toluene/ethanol (3:1 v/v) at 90°C for 24 hours.

  • Yield : 60–75% for multi-aryl products.

Ullmann-Type Coupling

For electron-deficient aryl halides, copper(I)-mediated coupling is employed:

  • Catalyst : Copper(I) iodide (10 mol%) with 1,10-phenanthroline.

  • Solvent : Dimethylformamide (DMF) at 120°C.

  • Limitation : Lower yields (50–60%) due to steric hindrance.

Industrial-Scale Production

Continuous Flow Reactors

Large-scale synthesis utilizes continuous flow systems to enhance efficiency:

  • Advantages : Precise temperature control, reduced reaction times (4–6 hours vs. 24 hours batch).

  • Solvent Recovery : DMSO and DMF are recycled via distillation, reducing costs.

Catalytic Optimization

  • Lewis Acids : Zinc chloride (ZnCl₂) accelerates Friedel-Crafts steps at 0.5 mol% loading.

  • Phase-Transfer Catalysts : 18-Crown-6 improves interfacial reactivity in biphasic systems.

Purification and Characterization

Column Chromatography

  • Stationary Phase : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:4 v/v).

  • Purity : >98% after two purification cycles.

Recrystallization

  • Solvent Pair : Dichloromethane/methanol (1:3 v/v).

  • Yield Loss : 10–15% due to high solubility of cyanomethyl derivatives.

Analytical Validation

  • NMR : ¹H and ¹³C spectra confirm substitution patterns (e.g., singlet at δ 7.81 ppm for central phenyl protons).

  • HRMS : Molecular ion peaks align with theoretical m/z values (e.g., [M+H]⁺ at 423.1481).

Challenges and Mitigation

Steric Hindrance

  • Issue : Bulky substituents limit reaction rates in coupling steps.

  • Solution : Elevated temperatures (130–150°C) and high-pressure reactors.

Cyanide Toxicity

  • Safety Protocols : Automated cyanide dosing systems and scrubbers neutralize excess HCN .

Chemical Reactions Analysis

Types of Reactions

5’‘-(4,4’‘-Diacetonitrilato-[1,1’:3’,1’‘-terphenyl]-5’-yl)-4,4’‘’‘-diacetonitrilato-5’,5’‘’-bis(4-acetonitrilatophenyl)-1,1’:3’,1’‘:3’‘,1’‘’:3’‘’,1’‘’'-quinquephenyl can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like acetonitrile or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine-functionalized compounds.

Scientific Research Applications

5’‘-(4,4’‘-Diacetonitrilato-[1,1’:3’,1’‘-terphenyl]-5’-yl)-4,4’‘’‘-diacetonitrilato-5’,5’‘’-bis(4-acetonitrilatophenyl)-1,1’:3’,1’‘:3’‘,1’‘’:3’‘’,1’‘’'-quinquephenyl has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique properties.

Mechanism of Action

The mechanism of action of 5’‘-(4,4’‘-Diacetonitrilato-[1,1’:3’,1’‘-terphenyl]-5’-yl)-4,4’‘’‘-diacetonitrilato-5’,5’‘’-bis(4-acetonitrilatophenyl)-1,1’:3’,1’‘:3’‘,1’‘’:3’‘’,1’‘’'-quinquephenyl involves its interaction with specific molecular targets. The compound’s multiple aromatic rings and nitrile groups allow it to engage in π-π stacking interactions and hydrogen bonding with various biomolecules. These interactions can modulate the activity of enzymes and receptors, influencing biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its multiple cyanomethylphenyl substituents, which distinguish it from simpler acetonitrile derivatives. Below is a comparison with key analogs:

Compound Name Key Features Molecular Weight (approx.) Applications/Properties
2-[4-[3-[3,5-bis[3,5-bis[4-(cyanomethyl)phenyl]phenyl]phenyl]-5-[4-(cyanomethyl)phenyl]phenyl]phenyl]acetonitrile Dendritic phenyl-cyanomethyl architecture; high symmetry ~1,200 g/mol Hypothesized use in advanced materials (e.g., organic semiconductors)
N-[3,5-Bis(trifluoromethyl)phenyl]-2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Triazole core with trifluoromethyl and chlorophenyl groups ~550 g/mol Bioactive applications (e.g., enzyme inhibition) inferred from similar triazole systems
(3-Fluoro-5-methoxyphenyl)acetonitrile Single aromatic ring with fluorine and methoxy substituents ~165 g/mol Intermediate in pharmaceutical synthesis; limited thermal stability

Physicochemical Properties

  • Solubility : The target compound’s hydrophobicity (due to aromatic rings) likely limits solubility in polar solvents, contrasting with smaller acetonitriles (e.g., ), which are more soluble in acetone or DMSO.
  • Thermal Stability: Cyanomethyl groups may decompose at high temperatures (>200°C), a limitation shared with simpler acetonitriles .

Research Findings and Hypotheses

  • Materials Science : The compound’s symmetry and rigidity align with design principles for liquid crystals or metal-organic frameworks (MOFs), though experimental validation is absent in the evidence .
  • Bioactivity Gaps: Unlike marine-derived actinomycete compounds (e.g., salternamides in ), this compound lacks reported antimicrobial or cytotoxic properties, likely due to its synthetic, non-chiral structure.
  • Comparative Reactivity: The cyanomethyl groups may exhibit nucleophilic behavior similar to smaller acetonitriles, but steric effects could suppress reactivity .

Q & A

Q. What synthetic strategies are recommended for preparing this polyaromatic acetonitrile derivative?

The synthesis of this compound requires a multi-step approach involving iterative cross-coupling reactions (e.g., Suzuki-Miyaura or Ullmann couplings) to assemble the branched aromatic core. For example, modular assembly of trisubstituted phenyl intermediates via sequential Buchwald-Hartwig amination or cyanomethylation (using Knoevenagel condensation) can be employed . Solvent selection (e.g., DMF or THF) and palladium-based catalysts (e.g., Pd(PPh₃)₄) are critical for minimizing steric hindrance and achieving regioselectivity .

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

  • 1H/13C NMR : To confirm the integration of aromatic protons and cyanomethyl groups.
  • FTIR : To verify the C≡N stretch (~2240 cm⁻¹) and aromatic C-H vibrations .
  • High-resolution mass spectrometry (HRMS) : For precise molecular weight validation.
  • HPLC-PDA : To assess purity (>95%) and identify byproducts from incomplete coupling steps .

Q. What preliminary applications are suggested by its structural features?

The high aromaticity and nitrile functionalities suggest potential as:

  • A ligand for metal-organic frameworks (MOFs) due to π-π stacking and coordination sites.
  • A precursor for thermally stable polymers (e.g., polyimides) via nitrile trimerization .
  • A fluorescent probe candidate, given extended conjugation .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict supramolecular behavior?

  • Density Functional Theory (DFT) : Calculate transition-state energies to identify rate-limiting steps (e.g., steric clashes during aryl-aryl coupling) .
  • Molecular Dynamics (MD) : Simulate self-assembly in solvents (e.g., DMSO) to predict crystallization tendencies or aggregation .
  • Docking Studies : Screen against biological targets (e.g., kinase enzymes) to prioritize experimental assays .

Q. What strategies resolve low yields in the final coupling step?

  • Catalyst Optimization : Replace Pd(PPh₃)₄ with XPhos Pd G3 for enhanced steric tolerance .
  • Temperature Gradients : Use microwave-assisted synthesis (100–150°C) to accelerate sluggish reactions .
  • Protecting Groups : Temporarily shield cyanomethyl moieties with tert-butyldimethylsilyl (TBS) groups to prevent side reactions .

Q. How does the compound’s stereoelectronic profile influence its reactivity?

  • Electron-Deficient Aromatic Rings : The electron-withdrawing nitrile groups polarize the aryl backbone, enhancing electrophilic substitution at meta positions .
  • Steric Maps : Molecular volume calculations (e.g., using Spartan) reveal hindered accessibility at the central phenyl node, necessitating bulky ligand-free catalysts .

Methodological Recommendations

  • Contradiction Analysis : If NMR signals contradict computational predictions (e.g., unexpected splitting), perform X-ray crystallography to resolve structural ambiguities .
  • Scale-Up Challenges : Adopt membrane-based separation (e.g., nanofiltration) to purify multi-gram batches, as described in CRDC subclass RDF2050104 .

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